molecular formula C21H27F3N4O2S B11574807 N-[3-(diethylamino)propyl]-2-{[4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetamide

N-[3-(diethylamino)propyl]-2-{[4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetamide

Cat. No.: B11574807
M. Wt: 456.5 g/mol
InChI Key: CLNQBNWJURLQFA-UHFFFAOYSA-N
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Description

N-[3-(diethylamino)propyl]-2-{[4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetamide is a complex organic compound with a unique structure that combines a diethylamino group, a methoxyphenyl group, and a trifluoromethylpyrimidinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[3-(diethylamino)propyl]-2-{[4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetamide typically involves multiple steps. One common approach is to start with the preparation of the pyrimidine core, followed by the introduction of the methoxyphenyl and trifluoromethyl groups. The final step involves the attachment of the diethylamino group via a nucleophilic substitution reaction.

Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, pressure, and concentration of reagents. The use of catalysts and solvents can also play a crucial role in the efficiency of the synthesis.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the pyrimidine ring or the methoxyphenyl group, potentially altering the electronic properties of the compound.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.

Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology: In biological research, the compound may be investigated for its potential as a drug candidate. Its ability to interact with biological targets, such as enzymes or receptors, makes it a valuable tool for studying biochemical pathways.

Medicine: In medicine, the compound could be explored for its therapeutic potential. Its unique structure may allow it to interact with specific molecular targets, leading to the development of new treatments for various diseases.

Industry: In industry, the compound can be used in the development of new materials with specific properties. Its unique combination of functional groups allows for the design of materials with tailored electronic, optical, or mechanical properties.

Mechanism of Action

The mechanism of action of N-[3-(diethylamino)propyl]-2-{[4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. The diethylamino group can interact with biological receptors, while the methoxyphenyl and trifluoromethyl groups can modulate the compound’s electronic properties. This allows the compound to exert its effects through various biochemical pathways, potentially leading to therapeutic benefits.

Comparison with Similar Compounds

Uniqueness: N-[3-(diethylamino)propyl]-2-{[4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetamide is unique due to its combination of a diethylamino group, a methoxyphenyl group, and a trifluoromethylpyrimidinyl group. This unique structure allows it to interact with a wide range of molecular targets, making it a versatile compound for various applications.

Properties

Molecular Formula

C21H27F3N4O2S

Molecular Weight

456.5 g/mol

IUPAC Name

N-[3-(diethylamino)propyl]-2-[4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanylacetamide

InChI

InChI=1S/C21H27F3N4O2S/c1-4-28(5-2)12-6-11-25-19(29)14-31-20-26-17(13-18(27-20)21(22,23)24)15-7-9-16(30-3)10-8-15/h7-10,13H,4-6,11-12,14H2,1-3H3,(H,25,29)

InChI Key

CLNQBNWJURLQFA-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCCNC(=O)CSC1=NC(=CC(=N1)C(F)(F)F)C2=CC=C(C=C2)OC

Origin of Product

United States

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